molecular formula C12H17NO B13100706 (2-Cyclopropyl-5-(methoxymethyl)phenyl)methanamine

(2-Cyclopropyl-5-(methoxymethyl)phenyl)methanamine

Cat. No.: B13100706
M. Wt: 191.27 g/mol
InChI Key: YZLOXIFTFMBAMH-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-5-(methoxymethyl)phenyl)methanamine is an organic compound with the molecular formula C12H17NO It features a cyclopropyl group, a methoxymethyl group, and a phenylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-5-(methoxymethyl)phenyl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopropyl-5-(methoxymethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-5-(methoxymethyl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylmethanamine derivatives.

Scientific Research Applications

(2-Cyclopropyl-5-(methoxymethyl)phenyl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-5-(methoxymethyl)phenyl)methanamine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine: Shares the cyclopropyl group and methanamine moiety.

    Indole derivatives: Contain aromatic rings and exhibit diverse biological activities.

Uniqueness

(2-Cyclopropyl-5-(methoxymethyl)phenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity, while the methoxymethyl group offers potential sites for further functionalization.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[2-cyclopropyl-5-(methoxymethyl)phenyl]methanamine

InChI

InChI=1S/C12H17NO/c1-14-8-9-2-5-12(10-3-4-10)11(6-9)7-13/h2,5-6,10H,3-4,7-8,13H2,1H3

InChI Key

YZLOXIFTFMBAMH-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(C=C1)C2CC2)CN

Origin of Product

United States

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